Product packaging for Linogliride(Cat. No.:CAS No. 75358-37-1)

Linogliride

Cat. No.: B1675489
CAS No.: 75358-37-1
M. Wt: 286.37 g/mol
InChI Key: OPPLDIXFHYTSSR-GLECISQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linogliride fumarate represents a distinct chemical class of oral hypoglycemic agents developed for diabetes research . As an insulin secretagogue, its primary mechanism of action involves stimulating the release of insulin from pancreatic beta-cells. Clinical studies have demonstrated that this compound effectively lowers both fasting and postprandial glucose levels, which is associated with a significant increase in insulin secretion . This makes it a valuable tool for scientists investigating pathways of glucose homeostasis and insulin regulation. From a preformulation and pharmaceutical development perspective, this compound free base and various salt forms have been characterized for solubility across a physiological pH range . The fumarate salt exhibits high solubility, while other salts like the pamoate and napsylate were investigated for controlled-release applications due to their lower and more pH-independent solubility profiles . Researchers are directed to consult the scientific literature for detailed protocols on handling, solubility, and stability. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N4O B1675489 Linogliride CAS No. 75358-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75358-37-1

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

InChI

InChI=1S/C16H22N4O/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3/b17-16?,18-15+

InChI Key

OPPLDIXFHYTSSR-GLECISQGSA-N

Isomeric SMILES

CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3

Canonical SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

78782-47-5 (fumarate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linogliride;  McN 3935;  McN-3935;  McN3935;  Linogliridum;  Linoglirida; 

Origin of Product

United States

Molecular and Cellular Pharmacology of Linogliride

Elucidation of Pancreatic Insulin (B600854) Secretagogue Mechanisms

Research into linogliride's action has focused on understanding how it stimulates insulin secretion from the pancreatic islets, the clusters of endocrine cells within the pancreas that include insulin-producing beta cells.

Influence on Glucose-Stimulated Insulin Release from Isolated Islets

Studies utilizing isolated pancreatic islets have provided detailed insights into this compound's effects on insulin secretion, particularly in the context of glucose stimulation. oup.comnih.gov

This compound has been observed to dramatically potentiate insulin secretion when glucose is present. At a concentration of 100 µM, this compound significantly increased the insulin secretory response to 5.5 mM glucose in isolated perifused rat islets, showing a 5- to 6-fold increase compared to glucose alone. oup.comnih.gov This potentiation suggests that this compound enhances a cellular signal initiated by glucose in the beta cell. oup.comnih.gov this compound also increased the secretory response to other known secretagogues, such as D-glyceraldehyde, N-acetylglucosamine, leucine, and the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate. oup.comnih.gov

The following table illustrates the potentiation effect of this compound on glucose-stimulated insulin release:

ConditionGlucose Concentration (mM)This compound Concentration (µM)Relative Insulin Secretion
Glucose alone5.50Weak
Glucose + this compound5.51005- to 6-fold increase

Data source: oup.comnih.gov

A key finding from studies on isolated islets is that this compound, by itself, does not stimulate insulin secretion in the absence of glucose. oup.comnih.gov At a concentration of 100 µM, this compound had no effect on insulin release when glucose was not present in the perifusion medium. oup.comnih.gov This indicates that this compound is not a direct secretagogue but rather requires the presence of glucose or other stimulants to exert its effect on insulin release from isolated islets. oup.comnih.govncats.io

The insulinotropic effect of this compound in the presence of glucose is dependent on extracellular calcium. oup.comnih.gov The potentiation of glucose-primed insulin secretion by this compound was completely abolished when extracellular calcium was omitted from the perifusion medium. oup.comnih.gov The secretory response was restored upon the readdition of calcium to the medium. oup.comnih.gov This suggests that the influx of extracellular calcium into the beta cell is crucial for this compound's ability to enhance insulin secretion. oup.comnih.govmdpi.com

However, studies with metabolic inhibitors provided further insight. Mannoheptulose, an inhibitor of glucose phosphorylation and glucose-stimulated insulin secretion, markedly attenuated the insulinotropic effect of this compound, in parallel with reduced glucose usage. oup.comnih.gov Paradoxically, in the presence of 2-deoxyglucose, another metabolic inhibitor, the insulinotropic effect of this compound was not diminished despite reduced glucose usage. oup.comnih.gov These findings suggest that while this compound's action is linked to glucose metabolism, it may not directly enhance the rate of glycolysis itself but rather interacts with a downstream signaling pathway influenced by glucose metabolism. oup.comnih.gov

Modulation of Hormone Release from Perfused Pancreas Models

Studies using the perfused rat pancreas have provided a broader view of this compound's effects on hormone release, including but not limited to insulin. In this model, this compound has been shown to stimulate insulin release. nih.govdiabetesjournals.orgdiabetesjournals.org Notably, some studies using the perfused pancreas model observed that this compound could stimulate insulin release even in the absence of glucose, a finding that contrasts with results from isolated islets. nih.govdiabetesjournals.orgdiabetesjournals.org This effect was observed both in the presence and absence of a physiological mixture of amino acids. nih.govdiabetesjournals.orgdiabetesjournals.org

This compound also influenced the release of other hormones; it inhibited amino acid-induced glucagon (B607659) release and stimulated somatostatin (B550006) release in the perfused pancreas. nih.govdiabetesjournals.orgdiabetesjournals.org The effects of this compound on hormone release in the perfused pancreas largely resembled those of tolbutamide (B1681337), a known sulfonylurea. nih.govdiabetesjournals.orgdiabetesjournals.org Half-maximal effects on insulin and glucagon release were achieved at concentrations as low as 26 µM and 3 µM, respectively. nih.govdiabetesjournals.orgdiabetesjournals.org

The transient nature of insulin stimulation by this compound (or tolbutamide) in the absence of amino acids was observed in the perfused pancreas. nih.govdiabetesjournals.orgdiabetesjournals.org Furthermore, preperfusion of the pancreas with tolbutamide prevented this compound from having an effect on hormone release, and vice versa, suggesting a potential overlap or interaction in their mechanisms of action in this model. nih.govdiabetesjournals.orgdiabetesjournals.org

HormonePresence of GlucosePresence of Amino AcidsEffect of this compound (Perfused Pancreas)Half-maximal effect (µM)
InsulinAbsent/PresentAbsent/PresentStimulation26
GlucagonN/APresentInhibition3
SomatostatinN/AN/AStimulationN/A

Data source: nih.govdiabetesjournals.orgdiabetesjournals.org

Insulin Release Stimulation in Varied Fuel Conditions

This compound has been shown to stimulate insulin release from the pancreas. Studies using the perfused rat pancreas demonstrated that this compound stimulated insulin release even in the absence of glucose, both with and without a physiological mixture of amino acids present. nih.govdiabetesjournals.org The absolute increase in insulin release induced by this compound was particularly significant in the presence of amino acids. diabetesjournals.org Half-maximal effects of this compound on insulin release were observed at concentrations as low as 26 µM in perfused rat pancreas studies. nih.govdiabetesjournals.org

However, studies with isolated rat islets have indicated a dependence on glucose for this compound's insulinotropic effect. At a concentration of 100 µM, this compound had no effect on insulin secretion in the absence of glucose in isolated perifused rat islets. nih.govoup.com The addition of 100 µM this compound to 5.5 mM glucose dramatically increased the secretory response by 5- to 6-fold compared to glucose alone. nih.govoup.com This effect was abolished by the omission of extracellular calcium. nih.govoup.com this compound also increased the secretory response to other secretagogues, including D-glyceraldehyde, N-acetylglucosamine, leucine, and the phorbol ester 12-O-tetradecanoylphorbol-13-acetate, suggesting it may amplify a cellular signal generated by various stimulants. nih.govoup.com

This compound at 100 µM did not affect the conversion of [5-3H]glucose to 3H2O in isolated islets, indicating it did not alter the rate of glycolysis. nih.govoup.com The insulinotropic effect of this compound in the presence of glucose was markedly attenuated by mannoheptulose, an inhibitor of glucose phosphorylation and glucose-stimulated insulin secretion, in parallel with reduced glucose usage. nih.govoup.com Paradoxically, the effect was not diminished by 2-deoxyglucose, another metabolic inhibitor, despite reduced glucose usage. nih.govoup.com

Inhibition of Glucagon Secretion by this compound

In addition to stimulating insulin release, this compound has been shown to inhibit glucagon secretion. Studies in the perfused rat pancreas demonstrated that this compound inhibited amino acid-induced glucagon release. nih.govdiabetesjournals.org Half-maximal inhibition of glucagon release was achieved at concentrations as low as 3 µM. nih.govdiabetesjournals.org In the presence of 5 mM glucose, this compound had a very minor effect on glucagon release. diabetesjournals.org However, in the presence of a physiological mixture of amino acids, this compound potently inhibited glucagon release. diabetesjournals.org In the absence of any fuel, this compound initially tended to stimulate glucagon release slightly, but later inhibited it. diabetesjournals.org

Interaction with Key Ion Channels

Evidence for ATP-Sensitive Potassium Channel Inhibition

A key aspect of this compound's mechanism of action is its interaction with ATP-sensitive potassium (KATP) channels. This compound leads to a decrease in the activity of ATP-sensitive K+ channels in pancreatic beta-cells. ncats.ionih.gov Using the whole-cell voltage-clamping technique in single rat beta-cells, this compound (10-300 µM) was found to inhibit the K+ current through these channels. nih.gov Half-maximal inhibition was observed at concentrations ranging from 6 to 25 µM, depending on the equilibration time of the drug. nih.gov The reversal of this inhibition was slow, with a half-life of approximately 4 minutes. nih.gov This inhibition of KATP channels is thought to be a primary mechanism by which this compound stimulates insulin release. nih.gov

This compound is among other structurally dissimilar agents, including sulfonylureas, that stimulate insulin secretion by inhibiting KATP channels or inhibiting the effects of K-channel openers. annualreviews.org

Comparative Mechanistic Analyses with Established Insulin Secretagogues

Similarities in Action to Sulfonylureas

The effects of this compound on hormone release largely resemble those of tolbutamide, an established sulfonylurea. nih.govdiabetesjournals.org Both this compound and sulfonylureas stimulate insulin secretion by acting on beta-cells. musechem.comdiabetesonthenet.com this compound is described as a substituted guanidine (B92328) structurally unrelated to sulfonylureas but with a similar mechanism of action. ncats.io The data suggest that this compound and tolbutamide may have a similar mechanism of action. nih.govdiabetesjournals.orgdiabetesjournals.org This similarity extends to their ability to inhibit ATP-sensitive K+ channels. ncats.ionih.govannualreviews.org

Desensitization Dynamics in Co-Perfusion Studies

Studies involving co-perfusion of this compound and tolbutamide in the perfused rat pancreas have revealed interesting desensitization dynamics. When the pancreas was preperfused with tolbutamide for 20 minutes, subsequent perfusion with this compound no longer had an effect on hormone release. nih.govdiabetesjournals.orgdiabetesjournals.org Similarly, tolbutamide remained without effect in pancreases that had been preperfused with this compound. nih.govdiabetesjournals.orgdiabetesjournals.org These findings suggest that this compound and tolbutamide may interact with the same or closely related sites or pathways, leading to cross-desensitization. nih.govdiabetesjournals.orgdiabetesjournals.org

Exploration of Extrapancreatic Pharmacodynamic Effects

Hypotheses Regarding Non-Pancreatic Contributions to Activity

One area of hypothesis regarding non-pancreatic activity centers on the potential interaction with targets expressed outside the pancreas. Although this compound is primarily known for its effects on ATP-sensitive K+ channels in beta cells nih.gov, the distribution of these channels or related molecular targets in other tissues could contribute to its pharmacodynamic profile.

Another avenue of investigation involves the potential modulation of incretin (B1656795) hormones. While this compound is not classified as an incretin mimetic or a DPP-4 inhibitor, which directly impact Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) pathways nih.govmdpi.com, some hypoglycemic agents can indirectly influence incretin levels or sensitivity. G protein-coupled receptor 119 (GPR119), highly expressed in intestinal enteroendocrine L cells and pancreatic beta cells, is a target whose activation promotes GLP-1 secretion in L cells and insulin secretion in beta cells biomolther.orgsemanticscholar.orge-dmj.org. Agonists of GPR119 are being investigated for their potential in treating type 2 diabetes due to this dual mechanism biomolther.orgsemanticscholar.org. While the primary mechanism of this compound is linked to ATP-sensitive K+ channels nih.gov, research into other hypoglycemic agents highlights the complexity of glucose regulation and the potential for multiple sites of action.

Studies on GPR119 agonists, for instance, have shown they can increase circulating levels of GLP-1 and GIP glucagon.com. These incretins have extrapancreatic effects, including modulating gut motility and potentially influencing glucose homeostasis through mechanisms independent of the GLP-1 receptor in some cases glucagon.com. The extent to which this compound might interact with or indirectly influence such pathways remains an area where further research could elucidate potential non-pancreatic contributions to its activity.

Systemic Metabolic Effects Beyond Insulin and Glucagon Regulation

Beyond the direct regulation of insulin and glucagon secretion from the pancreas, this compound has been shown to produce hypoglycemic effects in various non-diabetic and diabetic animal models ncats.ioncats.io. In normal rats and dogs, it improved glucose tolerance, and in fasted rats or mice, it lowered blood glucose ncats.ioncats.io. Clinical studies in patients with non-insulin-dependent diabetes demonstrated that this compound was effective at lowering fasting and postprandial plasma glucose levels ncats.ioncats.ionih.gov.

While these effects are significantly influenced by its insulinotropic action, systemic metabolic changes beyond the immediate impact on insulin and glucagon levels could be involved. For comparison, GLP-1 receptor agonists, which influence glucose metabolism via incretin pathways, have demonstrated effects beyond pancreatic stimulation, including improving blood lipid profiles, increasing adiponectin levels, regulating autophagy, inhibiting hepatic glucose production, and reducing liver fat content frontiersin.org. They have also been associated with improvements in conditions like non-alcoholic fatty liver disease (NAFLD) and obesity frontiersin.orgmdpi.com.

Below is a table summarizing some observed effects of this compound from research findings:

EffectObservationSource
Insulin Release (Isolated Islets)Stimulated in presence of glucose, not in absence. ncats.iooup.com
Insulin Release (Perfused Pancreas)Potentiated insulin release. ncats.iooup.com
Glucagon Release (Perfused Pancreas)Inhibited amino acid-induced glucagon release. nih.govdiabetesjournals.org
Hypoglycemic Activity (Animal Models)Produced effects in non-diabetic and diabetic animals. ncats.ioncats.io
Glucose Tolerance (Normal Rats and Dogs)Improved glucose tolerance. ncats.ioncats.io
Blood Glucose (Fasted Rats or Mice)Lowered blood glucose. ncats.ioncats.io
Fasting Plasma Glucose (Type 2 Diabetes)Significantly lowered levels in clinical studies. ncats.ioncats.ionih.gov
Postprandial Plasma Glucose (Type 2 Diabetes)Significantly lowered levels in clinical studies. ncats.ioncats.ionih.gov
ATP-sensitive K+ ChannelsLeads to a decrease in activity. ncats.ioncats.io

Preclinical Pharmacokinetics and Drug Metabolism Research on Linogliride

Absorption, Distribution, and Elimination Studies in Animal Models

Following oral administration, the disposition of Linogliride has been investigated in both rodent and non-rodent species to understand its behavior in biological systems.

In studies involving rats, this compound demonstrated significant absorption and subsequent elimination primarily through the urinary route. nih.gov After a single oral dose, more than 78% of the administered amount was recovered in the urine, indicating that renal excretion is a major pathway for the drug and its metabolites. nih.gov Sample pools from plasma, urine, and feces were analyzed to identify and quantify the presence of the parent drug and its metabolic products. nih.gov Identified metabolites were estimated to account for over 82% of the total drug-related material found in urine pools. nih.gov

Similar to rodent models, studies in dogs showed that this compound is well-absorbed after oral administration, with urinary excretion being the predominant route of elimination. nih.gov In dogs, over 78% of the administered dose was also recovered from urine samples. nih.gov The analysis of plasma, urine, and fecal extracts confirmed the presence of this compound and a number of its metabolites. nih.gov In these samples, identified metabolites accounted for more than 82% of the drug-related material in urine and over 50% in plasma and fecal extract pools. nih.gov

Table 1: Comparative Recovery of this compound and Metabolites

Species Primary Route of Recovery % of Dose Recovered in Urine
Rat Urine >78%

Biotransformation Pathways and Metabolite Identification in Preclinical Species

The biotransformation of this compound in animal models is characterized by several key metabolic reactions, leading to the formation of multiple metabolites, some of which retain pharmacological activity.

The metabolism of this compound in preclinical species proceeds through four main proposed pathways. nih.gov These include:

Pyrrolidine (B122466) Hydroxylation: This is quantitatively the most significant metabolic pathway in both rats and dogs. nih.gov

Aromatic Hydroxylation: This pathway contributes to the metabolism of this compound, though to a lesser extent than pyrrolidine hydroxylation in the studied animal models. nih.gov

Morpholine (B109124) Hydroxylation: This is another identified pathway for the biotransformation of the compound. nih.gov

Imino-bond Cleavage: This reaction represents a fourth route of metabolic breakdown for this compound. nih.gov

In both rat and dog models, pyrrolidine hydroxylation was found to be the dominant pathway, while the other three pathways were considered quantitatively unimportant. nih.gov

A total of nine metabolites, in addition to the unchanged parent drug, were isolated and identified across the species studied. nih.gov The primary active metabolite identified in all sample pools (plasma, urine, and feces) for both rats and dogs is 5-hydroxythis compound. nih.gov This metabolite is formed through the principal pathway of pyrrolidine hydroxylation and is considered the dominant hypoglycemic active metabolite. nih.gov Further oxidation of 5-hydroxythis compound results in the formation of five other minor metabolites. nih.gov

A comparison of the metabolic pathways reveals a notable similarity between rats and dogs. nih.gov In both species, pyrrolidine hydroxylation is the most important metabolic route, leading to the formation of 5-hydroxythis compound as the main active metabolite. nih.gov The number of metabolites identified, however, differs between the species, with five identified in rats and nine in dogs. nih.gov This indicates some species-specific differences in the extent of secondary metabolism.

Table 2: Identified Metabolites in Preclinical Species

Species Total Number of Metabolites Identified Primary Active Metabolite
Rat 5 5-hydroxythis compound

Advanced Methodological Approaches in Preclinical Pharmacokinetic Research

The preclinical evaluation of this compound's pharmacokinetic profile has been underpinned by a suite of advanced analytical and modeling techniques. These methodologies are crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby providing a comprehensive understanding of its biotransformation and disposition in biological systems.

The identification and quantification of this compound and its metabolites in biological matrices have been accomplished through a combination of powerful bioanalytical techniques. Research into the biotransformation of this compound in rats, dogs, and humans has relied on a multi-step process involving extraction from plasma, urine, and feces, followed by separation and identification of the various drug-related components. nih.gov

A combination of chromatographic and spectrometric methods was employed for this purpose. nih.gov Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) were utilized for the initial separation of metabolites from the parent drug and endogenous biological components. nih.gov Following separation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy were instrumental in the structural elucidation of the isolated metabolites. nih.gov This combination is a cornerstone of modern drug metabolism studies, with LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) being particularly favored for its high sensitivity and selectivity in quantifying drug molecules in complex biological samples. researchgate.netnih.govnih.gov

Through these methods, researchers identified nine distinct metabolites of this compound in preclinical species and humans. nih.gov The metabolic pathways responsible for the formation of these metabolites were determined to be pyrrolidine hydroxylation, aromatic hydroxylation, morpholine hydroxylation, and imino-bond cleavage. nih.gov Pyrrolidine hydroxylation was found to be the predominant metabolic route in rats and dogs, leading to the formation of 5-hydroxythis compound as the major active metabolite. nih.gov In contrast, the metabolism of this compound in humans was observed to be very limited, with the majority of the drug being excreted unchanged. nih.gov

The detailed findings from these metabolite profiling studies are summarized below.

Table 1: Summary of this compound Metabolites Identified in Preclinical Species and Humans

SpeciesNumber of Metabolites IdentifiedPrimary Metabolic PathwayMajor MetaboliteNotes
Rat5Pyrrolidine Hydroxylation5-hydroxythis compoundMetabolic profile shows similarity to dogs. nih.gov
Dog9Pyrrolidine Hydroxylation5-hydroxythis compoundShowed the most extensive metabolism among the species tested. nih.gov
Human1Limited Metabolism5-hydroxythis compound (minor)>76% of the administered dose was excreted as unchanged this compound. nih.gov

To conduct comprehensive absorption, distribution, metabolism, and excretion (ADME) studies, isotope labeling is an indispensable tool. This technique involves chemically synthesizing the drug candidate, such as this compound, with a radioactive (e.g., Carbon-14 [¹⁴C] or Tritium [³H]) or stable (e.g., Carbon-13 [¹³C], Deuterium [²H]) isotope at a metabolically stable position. nih.govisotope.com The use of isotopically labeled compounds allows for the precise tracking and quantification of the total drug-related material within an organism, irrespective of its metabolic transformation.

In a typical preclinical disposition study for a compound like this compound, the ¹⁴C-labeled version of the drug would be administered to animal models. Subsequently, biological samples such as blood, plasma, urine, feces, and various tissues are collected over a time course. The total radioactivity in these samples is measured, often by liquid scintillation counting, to determine the rate and routes of excretion and to understand the distribution of the drug and its metabolites throughout the body. This approach ensures a complete mass balance, accounting for all administered radioactivity.

This methodology is critical for:

Determining the extent of absorption: By comparing the total radioactivity excreted after oral and intravenous administration.

Identifying major routes of excretion: Quantifying the amount of radioactivity recovered in urine and feces.

Characterizing tissue distribution: Whole-body autoradiography of animal sections can provide a visual map of where the drug and its metabolites accumulate.

Supporting metabolite profiling: The radioactive tag aids in the detection of all metabolites during chromatography, ensuring that no significant metabolites are overlooked.

In Vitro to In Vivo Extrapolation (IVIVE) represents a sophisticated computational approach to predict the in vivo pharmacokinetic properties of a drug from in vitro experimental data. wikipedia.orgfrontiersin.org The development and validation of an IVIVE model for this compound metabolism would involve several key steps. The primary goal is to quantitatively translate metabolic rates observed in controlled laboratory settings (in vitro) to predict the drug's clearance and metabolic profile in a whole organism (in vivo). wikipedia.org

The process typically begins with in vitro metabolism studies using systems such as liver microsomes or hepatocytes from preclinical species and humans. These experiments measure the rate of disappearance of the parent drug (this compound) and the rate of formation of its metabolites.

This in vitro data is then integrated into a physiologically based pharmacokinetic (PBPK) model. frontiersin.orgscitovation.com PBPK models are mathematical representations of the body, consisting of interconnected compartments that correspond to real organs and tissues. frontiersin.orgnih.gov The model incorporates physiological parameters (e.g., blood flow rates, organ volumes) and drug-specific parameters (e.g., tissue partitioning, in vitro metabolic rates).

Table 2: Key Steps in the Development and Validation of an IVIVE Model for this compound

StepDescriptionKey InputsObjective
1. In Vitro Data GenerationIncubation of this compound with liver microsomes or hepatocytes to determine metabolic clearance rates.Enzyme kinetics (Km, Vmax), intrinsic clearance (CLint).To quantify the metabolic capacity of the liver for this compound.
2. PBPK Model ConstructionBuilding a mathematical model that simulates the physiological processes of ADME.Physiological parameters (organ volumes, blood flows), drug properties (lipophilicity, plasma protein binding).To create a virtual organism for simulating drug disposition.
3. Model SimulationUsing the PBPK model to simulate plasma concentration-time profiles of this compound in preclinical species.In vitro clearance data, physiological parameters.To predict in vivo pharmacokinetic parameters like clearance, half-life, and bioavailability.
4. Model ValidationComparing the simulated pharmacokinetic profiles with actual in vivo data obtained from preclinical studies in species like rats and dogs.Simulated vs. observed plasma concentration data.To verify the predictive accuracy of the IVIVE model and refine it if necessary.

The validation of the IVIVE-PBPK model is a critical step, where the model's predictions are compared against observed in vivo pharmacokinetic data from preclinical animal studies. nih.gov A successfully validated model for this compound would provide a powerful tool to predict its human pharmacokinetics, helping to anticipate its behavior in clinical settings.

Structure Activity Relationship Sar and Medicinal Chemistry of Linogliride Analogs

Elucidation of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule required for optimal binding to a biological target and the elicitation of a biological response nih.gov. For compounds targeting ATP-sensitive potassium (KATP) channels, such as Linogliride, common pharmacophoric features often include hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), aromatic rings, and hydrophobic groups nih.gov. This compound is known to block ATP-sensitive potassium channels in pancreatic beta-cells, a mechanism closely related to that of sulfonylureas, leading to stimulated insulin (B600854) secretion nih.govfishersci.ca. While a universal pharmacophore linking all KATP channel inhibitors has not been identified, SAR studies within specific classes, including guanidine (B92328) derivatives like this compound, help define the features critical for their activity flybase.org. These studies suggest specific pharmacophoric requirements for effective interaction with the target nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR studies employ computational methods to establish mathematical relationships between the chemical structures of a series of compounds and their biological activities fishersci.cascitoys.com. These models can then be used to predict the activity of new, untested compounds fishersci.ca.

Given this compound's role as an insulin secretagogue, QSAR modeling can be applied to this compound derivatives to predict their potency in stimulating insulin release. By correlating structural descriptors with experimentally determined insulinotropic activity, predictive models can be developed scitoys.comuni.lu. For instance, studies on related antidiabetic agents have utilized multiple linear regression (MLR) to model activity based on topological descriptors, allowing for the prediction of inhibitory concentration (pIC50) values scitoys.comuni.lu. While specific published QSAR models solely focused on predicting the insulin secretagogue potency of a broad range of this compound derivatives were not extensively detailed in the search results, the principles of QSAR, as applied to other antidiabetic compound series, are directly applicable to this endeavor scitoys.comuni.lu. Analyzing the impact of different substituents on activity is a key aspect of this modeling uni.lu.

Rational Design and Synthesis Strategies for Enhanced this compound Analogs

Rational drug design involves the deliberate design and synthesis of new molecules with desired biological properties based on an understanding of the target and the pharmacochemical principles governing ligand-target interactions nih.govmims.com.

A core strategy in developing enhanced this compound analogs involves the systematic modification of its chemical substructures wikipedia.org. By altering different parts of the this compound molecule, medicinal chemists can investigate the functional impact of these changes on properties such as target binding affinity, efficacy, and selectivity flybase.org. This can involve modifications to the guanidine core, the phenyl ring, or the morpholine (B109124) and pyrrolidine (B122466) moieties nih.govnih.govfishersci.ca. Analyzing the resulting changes in biological activity provides crucial SAR data that informs further design cycles uni.lu. The synthesis of these modified structures is a critical step in this process nih.gov.

Advanced Research Methodologies Applied to Linogliride Investigation

Sophisticated In Vitro Pharmacological Systems

To understand the direct effects of Linogliride on pancreatic islet function, researchers have employed a range of high-resolution in vitro systems. These models allow for the precise control of experimental conditions and the detailed analysis of cellular and molecular responses to the compound.

High-Resolution Isolated Islet Perifusion and Static Incubation Systems

Isolated islet perifusion and static incubation systems are powerful tools for examining the dynamics of insulin (B600854) secretion in response to various stimuli. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net In the investigation of this compound, isolated rat islets of Langerhans have been utilized to characterize its insulinotropic properties.

In static incubation studies, islets are exposed to specific concentrations of this compound in the presence of varying glucose levels. Research has shown that while this compound (at 100 µM) has no effect on insulin secretion in the absence of glucose, it dramatically potentiates glucose-stimulated insulin secretion. oup.com For instance, in the presence of 5.5 mM glucose, a concentration that on its own has a weak secretagogue effect, the addition of 100 µM this compound can increase the insulin secretory response by five to six-fold. oup.com This potentiation of glucose-primed insulin secretion is a key characteristic of this compound's action. oup.com

Perifusion systems, which allow for the continuous flow of medium over the islets, provide a more dynamic view of insulin release. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net These studies have revealed that the stimulatory effect of this compound on insulin release, in the absence of amino acids, is transient. diabetesjournals.org This observation is crucial for understanding the temporal dynamics of this compound's action on beta-cells.

Experimental SystemKey FindingSource
Static Incubation of Isolated Rat IsletsThis compound (100 µM) significantly potentiated insulin secretion at 5.5 mM glucose but was ineffective in the absence of glucose. oup.com
Perifusion of Isolated Rat IsletsThe stimulation of insulin release by this compound was transient in the absence of amino acids. diabetesjournals.org

In Vitro Perfused Organ Models for Pancreatic Response

To study the integrated response of the entire pancreas to this compound, in vitro perfused organ models have been employed. diabetesjournals.orgresearchgate.net These models maintain the natural architecture and cellular heterogeneity of the pancreas, providing a more physiologically relevant context than isolated islets.

Studies using the in vitro perfused rat pancreas have demonstrated that this compound stimulates insulin release even in the absence of glucose, an effect that is present with or without a physiological mixture of amino acids. diabetesjournals.org Furthermore, these experiments have revealed that this compound also inhibits the release of glucagon (B607659) induced by amino acids. diabetesjournals.org The half-maximal effects of this compound on insulin and glucagon release were observed at concentrations as low as 26 µM and 3 µM, respectively. diabetesjournals.org A significant finding from these studies is the cross-desensitization observed between this compound and the sulfonylurea drug Tolbutamide (B1681337). diabetesjournals.org Pre-perfusion of the pancreas with Tolbutamide rendered this compound ineffective, and conversely, pre-perfusion with this compound abolished the effect of Tolbutamide, suggesting a shared mechanism of action. diabetesjournals.org

ParameterThis compound Concentration for Half-Maximal EffectEffectSource
Insulin Release26 µMStimulation diabetesjournals.org
Glucagon Release (Amino Acid-Induced)3 µMInhibition diabetesjournals.org

Real-Time Analysis of Intracellular Signaling Pathways in Beta-Cells

Understanding the molecular mechanisms underlying this compound's action requires the real-time analysis of intracellular signaling pathways within pancreatic beta-cells. nih.govnih.govmdpi.com A key technique in this area is the whole-cell voltage-clamping method, which allows for the direct measurement of ion channel activity in the plasma membrane of single beta-cells. nih.gov

Research using this technique has provided direct evidence that this compound inhibits the activity of ATP-sensitive potassium (K-ATP) channels in rat beta-cells. nih.gov These channels are crucial regulators of insulin secretion. patsnap.comyoutube.comnih.gov By closing these channels, this compound leads to membrane depolarization, the opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. patsnap.comyoutube.comkhanacademy.orgyoutube.comyoutube.com The inhibitory effect of this compound on the K-ATP current was found to be dose-dependent, with half-maximal inhibition occurring at concentrations between 6 and 25 µM. nih.gov The reversal of this inhibition was observed to be slow, with a half-life of approximately 4 minutes. nih.gov These findings firmly place this compound in the category of K-ATP channel modulators, similar to sulfonylureas, despite its distinct chemical structure. nih.gov

TechniqueObservationConclusionSource
Whole-Cell Voltage-ClampingThis compound (10-300 µM) inhibited the K-ATP current in single rat beta-cells.This compound's mechanism of action involves the closure of ATP-sensitive potassium channels. nih.gov

Preclinical Animal Models for Pharmacodynamic Evaluation

Application of Genetically Modified Rodent Models (e.g., db/db mice) for Disease Mechanisms

Genetically modified rodent models, such as the db/db mouse, are invaluable for studying the mechanisms of type 2 diabetes. nih.govenvigo.commdpi.com These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, thus closely mirroring the pathophysiology of human type 2 diabetes. envigo.com

While specific studies detailing the application of this compound in db/db mice are not extensively available in the provided search results, the known characteristics of this model make it an ideal platform for evaluating the pharmacodynamics of an insulin secretagogue like this compound. The insulin resistance and progressive beta-cell dysfunction in db/db mice would allow for a thorough investigation of this compound's ability to improve glycemic control in a state of high insulin demand. nih.govresearchgate.net The model would be particularly useful for assessing the long-term effects of this compound on beta-cell function and survival under conditions of chronic metabolic stress.

Animal ModelKey Pathophysiological FeaturesRelevance for this compound Research
db/db MouseObesity, Hyperinsulinemia, Hyperglycemia, Insulin Resistance, Beta-cell depletionEvaluation of this compound's efficacy in a model of insulin resistance and beta-cell dysfunction.

Induced Diabetic Models (e.g., Streptozotocin-induced rats) in Efficacy Studies

Chemically-induced models of diabetes, particularly those using streptozotocin (STZ), are widely employed in efficacy studies of new anti-diabetic agents. nih.govnih.govmdpi.com STZ is a toxin that specifically destroys pancreatic beta-cells, leading to a state of insulin deficiency and hyperglycemia that resembles type 1 diabetes or, with lower doses combined with a high-fat diet, a model of type 2 diabetes. nih.govmdpi.com

Animal ModelMethod of InductionKey Pathophysiological FeatureRelevance for this compound Research
Streptozotocin (STZ)-Induced Diabetic RatInjection of StreptozotocinDestruction of pancreatic beta-cells, leading to insulin deficiency and hyperglycemia.Assessment of this compound's glucose-lowering efficacy in an insulin-deficient state.

Utilization of Non-Rodent Animal Models for Pharmacodynamic Profiling (e.g., Dogs)

To gain a comprehensive understanding of this compound's biotransformation, studies have been conducted in non-rodent animal models, such as dogs. Research involving the oral administration of this compound to dogs has been instrumental in elucidating its metabolic pathways and identifying the resulting metabolites.

In a notable study, dogs were administered a 30 mg/kg oral dose of this compound. Subsequent analysis of plasma, urine, and fecal samples revealed nine distinct metabolites, in addition to the unchanged parent compound. nih.gov This finding indicates a more extensive metabolic process in dogs compared to humans, where only one metabolite, 5-hydroxythis compound, was identified in minor quantities. nih.gov

The primary metabolic pathway observed in dogs was pyrrolidine (B122466) hydroxylation, leading to the formation of 5-hydroxythis compound as the dominant and hypoglycemically active metabolite. nih.gov Further oxidation of this primary metabolite resulted in the creation of five other minor metabolites. nih.gov Other identified metabolic routes included aromatic hydroxylation, morpholine (B109124) hydroxylation, and imino-bond cleavage, although these were considered quantitatively less significant. nih.gov

The metabolic profile of this compound in dogs showed notable similarities to that observed in rats. In both species, pyrrolidine hydroxylation was the most significant pathway. nih.gov Over 78% of the administered dose of this compound was recovered in the urine of the dogs, with the identified metabolites accounting for more than 82% of the drug-related material in the urine samples. nih.gov

These findings from canine models provide valuable comparative data on the metabolism of this compound, highlighting species-specific differences and similarities that are crucial for the preclinical assessment of drug candidates.

Computational Approaches in this compound Drug Discovery and Development

The application of computational methods in drug discovery and development has revolutionized the process of identifying and optimizing novel therapeutic agents. While specific computational studies focused solely on this compound are not extensively documented in publicly available literature, the principles of these techniques are highly relevant to its potential further development.

Computer-Aided Drug Design (CADD) Techniques

Computer-Aided Drug Design (CADD) encompasses a range of computational tools that are utilized to design and discover new medications. These methods are broadly categorized into structure-based and ligand-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a drug molecule, and its biological target, typically a protein. The process involves predicting the binding mode and affinity of the ligand, which is quantified by a scoring function.

While specific molecular docking studies for this compound are not detailed in the available research, this technique could be theoretically applied to investigate its interaction with its target proteins. Such simulations would provide insights into the key amino acid residues involved in binding and could guide the design of new this compound analogs with improved affinity and selectivity.

De novo drug design is a computational approach used to generate novel molecular structures with desired pharmacological properties from scratch. vdoc.pub This method is particularly useful for exploring new chemical space and creating innovative drug candidates. Techniques in de novo design can involve fragment-based approaches, where small molecular fragments are linked together, or atom-based methods that build molecules atom by atom.

In the context of this compound, de novo design could be employed to create entirely new molecular scaffolds that mimic the binding mode of this compound but possess different core structures. This could lead to the discovery of novel compounds with potentially improved pharmacokinetic or pharmacodynamic properties. The process would typically involve generating a library of virtual compounds and then evaluating their potential to bind to the target of interest using methods like molecular docking.

Mechanistic Computational Modeling and Systems Pharmacology

Mechanistic computational modeling and systems pharmacology aim to understand the complex interactions between a drug and a biological system through mathematical and computational frameworks. These approaches can simulate how a drug is absorbed, distributed, metabolized, and excreted, and how it affects various physiological pathways.

Systems pharmacology models integrate data from various sources to simulate the effects of a drug at multiple biological scales, from the molecular level to the whole-body response. These models can help in predicting the efficacy and potential off-target effects of a drug, optimizing dosing regimens, and understanding the variability in drug response among different individuals.

For a compound like this compound, a systems pharmacology model could be developed to simulate its effect on glucose metabolism, incorporating its interactions with its primary target and any potential secondary targets. Such a model could help in understanding the dose-response relationship in greater detail and predict how different patient characteristics might influence the therapeutic outcome. Although specific multi-scale simulations for this compound have not been published, the application of such models represents a powerful tool for the future investigation and optimization of its therapeutic use.

Advanced Research Methodologies in the Investigation of this compound

The exploration of the hypoglycemic agent this compound has been the subject of various research endeavors. While initial studies focused on its fundamental pharmacological properties, the scientific community has not yet extensively applied advanced research methodologies, such as the integration of diverse omics data or virtual screening for novel therapeutic strategies, to this specific compound. This article will delve into the hypothetical application of these cutting-edge techniques in the context of this compound research, based on established principles in drug discovery and development.

Integration of Diverse Omics Data for Predictive Pharmacology

The advent of high-throughput technologies has enabled the generation of vast amounts of biological data, collectively known as "omics." These datasets, including genomics, transcriptomics, proteomics, and metabolomics, offer a multi-faceted view of cellular and organismal function. The integration of these diverse omics data streams holds immense potential for a more comprehensive understanding of a drug's mechanism of action, its effects on biological systems, and for predicting its pharmacological profile.

In the context of this compound, a systems biology approach integrating multi-omics data could provide unprecedented insights. For instance, transcriptomic analysis of pancreatic islet cells treated with this compound could reveal changes in gene expression related to insulin secretion pathways. Concurrently, proteomic analysis could identify alterations in protein levels and post-translational modifications, offering a more direct measure of functional changes. Metabolomic profiling would complement these datasets by quantifying changes in small molecule metabolites, providing a snapshot of the metabolic state of the cells in response to the drug.

By integrating these layers of information, researchers could construct detailed models of this compound's effects, potentially uncovering novel mechanisms beyond its known action on ATP-sensitive potassium channels. This predictive pharmacology approach could also help in identifying potential biomarkers for patient stratification, predicting therapeutic response, and anticipating potential off-target effects.

Table 1: Hypothetical Multi-Omics Data Integration in this compound Research

Omics LevelPotential Data GeneratedInsights for Predictive Pharmacology
Genomics Identification of genetic variants influencing this compound response.Prediction of patient populations likely to respond favorably or experience adverse effects.
Transcriptomics Differential gene expression profiles in pancreatic β-cells and other relevant tissues following this compound treatment.Elucidation of downstream signaling pathways and regulatory networks affected by this compound.
Proteomics Quantification of protein abundance and post-translational modifications in response to this compound.Identification of direct and indirect protein targets and assessment of functional cellular changes.
Metabolomics Profiling of intracellular and extracellular metabolites altered by this compound administration.Understanding the impact on cellular metabolism and identifying metabolic biomarkers of drug efficacy.

Virtual Screening and Identification of Novel Therapeutic Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. This method can significantly accelerate the drug discovery process and reduce costs compared to traditional high-throughput screening.

While this compound was developed as a hypoglycemic agent, virtual screening could be employed to explore its potential for drug repurposing—finding new therapeutic uses for an existing drug. This process would involve creating a three-dimensional model of this compound and computationally docking it against a wide array of biological targets implicated in various diseases.

For example, a virtual screening campaign could assess the binding affinity of this compound for targets involved in neurodegenerative diseases, inflammatory disorders, or cancer. If a high binding affinity to a non-diabetes-related target is predicted, this could warrant further experimental validation. Such an approach could uncover unexpected polypharmacology, where a single drug acts on multiple targets, potentially leading to novel therapeutic applications for this compound.

Furthermore, virtual screening could be used to identify novel chemical scaffolds that mimic the pharmacophore of this compound but possess improved pharmacokinetic properties or target selectivity. This could lead to the development of next-generation therapies with enhanced efficacy and reduced side effects.

Table 2: Potential Applications of Virtual Screening in this compound Research

Virtual Screening ApproachObjectivePotential Outcome
Target-based Virtual Screening To identify novel biological targets for this compound.Discovery of new therapeutic indications for this compound (drug repurposing).
Ligand-based Virtual Screening To identify molecules with similar properties to this compound.Identification of new chemical entities with potentially improved pharmacological profiles.
Reverse Docking To screen this compound against a panel of known disease-related targets.Prediction of potential off-target effects and opportunities for drug repositioning.

Future Directions and Unexplored Research Avenues for Linogliride

Identification and Validation of Novel Molecular Targets Beyond Established Pathways

While Linogliride's primary mechanism involves ATP-sensitive K+ channels, the potential for effects on other molecular targets warrants further investigation. Research could focus on identifying and validating novel binding sites or interactions that contribute to its therapeutic effects or potentially to previously uncharacterized actions. One study suggested a novel binding site in the B-cell that could be influenced by molecules based on the cyclic ring structure of this compound. tandfonline.com Exploring potential extrapancreatic effects of this compound has also been suggested as an area for future research. ncats.io Computational approaches, such as virtual screening and structural analysis, could play a role in predicting potential off-targets or novel interactions. dntb.gov.ua

Discovery and Characterization of Advanced Pharmacodynamic Biomarkers

The identification and characterization of advanced pharmacodynamic (PD) biomarkers are crucial for a deeper understanding of this compound's effects and for optimizing its therapeutic use. While initial studies measured outcomes like fasting and postprandial glucose levels and insulin (B600854) AUC, more sophisticated biomarkers could provide insights into cellular and molecular responses to this compound treatment. nih.gov The importance of efficient drug development using biomarkers, from preclinical studies to clinical trials, has been increasingly emphasized. researchgate.net However, the availability of validated biomarkers in early-stage drug development remains limited. researchgate.net Future research could focus on discovering PD biomarkers that reflect not only the direct effects on insulin secretion but also potential downstream effects or effects on novel targets. Techniques such as multi-omics technologies, including analysis of antigen processing and presentation to adaptive immune cells, may lead to the discovery of novel biomarkers for diabetes therapies. springermedizin.de

Integration of Systems Biology and Network Pharmacology Approaches

Integrating systems biology and network pharmacology approaches can provide a holistic understanding of how this compound interacts with complex biological systems. google.comresearchgate.netfrontiersin.org This moves beyond the traditional "one drug, one target" paradigm to a "network target, multi-component" strategy. mdpi.comnih.gov By analyzing high-throughput data and constructing biological networks, researchers can decipher the intricate molecular association between this compound and its therapeutic objects, revealing systematic pharmacological mechanisms. google.commdpi.com This approach can help in identifying key pathways and potential off-target effects, as well as predicting drug efficacy and safety at a systems level. researchgate.netfrontiersin.org Emerging applications in rational drug discovery range from targeting and modeling disease-corrupted networks to screening chemical libraries and identifying drug-target interactions. researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) can significantly accelerate and enhance various aspects of this compound research. springermedizin.demednexus.orgmdpi.com These technologies can be applied to analyze large datasets, identify complex patterns, and make predictions that are challenging with traditional methods. springermedizin.de In the context of this compound, AI/ML could be used for virtual screening to identify potential novel targets or predict interactions dntb.gov.ua, analyze patient data to identify responders or predict treatment outcomes, and even assist in the design of new this compound derivatives with improved properties. AI/ML can improve the efficiency and accuracy of drug discovery and development, potentially reducing the need for extensive traditional trials by conducting simulations. mednexus.org Efforts are underway to create and share large datasets, optimized for AI/ML analysis, to provide critical insights into diseases like type 2 diabetes. aireadi.org

Q & A

Q. What experimental models are commonly used to investigate Linogliride’s mechanism of action in insulin secretion?

this compound’s primary mechanism involves blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells, thereby stimulating insulin secretion. To study this, researchers typically employ:

  • In vitro models : Isolated pancreatic islets or β-cell lines (e.g., INS-1 cells) to measure KATP channel activity via patch-clamp electrophysiology .
  • In vivo models : Diabetic rodent models (e.g., streptozotocin-induced or db/db mice) for glucose tolerance tests (GTTs) and insulin secretion assays .
  • Structural analogs : Comparative studies with pirogliride to assess differences in binding affinity or efficacy .

Q. How does this compound’s structure influence its pharmacological activity compared to other guanidine-based compounds?

this compound’s guanidine moiety is critical for binding to the SUR1 subunit of KATP channels. Methodological approaches to study structure-activity relationships (SAR) include:

  • Molecular docking simulations to predict interactions with SUR1 .
  • Synthetic modification of the guanidine group or aromatic rings, followed by in vitro assays measuring insulin secretion in β-cell lines .
  • Comparative pharmacokinetic studies with analogs like metformin to evaluate bioavailability and tissue specificity .

Q. What assays are used to quantify this compound’s effects on glucose metabolism?

Key assays include:

  • Glucose-stimulated insulin secretion (GSIS) : Measure insulin release from β-cells under high-glucose conditions using ELISA .
  • Hyperglycemic clamp techniques : In vivo assessment of glucose disposal rates in animal models .
  • ATP/ADP ratio measurements : Via luciferase-based assays to confirm KATP channel modulation .

Q. How can researchers validate the specificity of this compound for pancreatic β-cells?

  • Tissue-specific knockout models : Use β-cell-specific SUR1 knockout mice to isolate this compound’s effects on non-pancreatic tissues .
  • Radioligand binding assays : Compare this compound’s affinity for SUR1 in β-cells versus cardiac or neuronal KATP channels .
  • Transcriptomic profiling : Assess off-target gene expression changes in liver or muscle tissues post-treatment .

Q. What are the standard protocols for ensuring reproducibility in this compound studies?

  • Detailed experimental sections : Include buffer compositions, cell passage numbers, and animal husbandry conditions in supplementary materials .
  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to establish EC50 values .
  • Negative controls : Use KATP channel openers (e.g., diazoxide) to confirm mechanism-specific effects .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different β-cell models be resolved?

Contradictions may arise due to variations in β-cell viability, glucose concentrations, or SUR1 isoform expression. Strategies include:

  • Standardized assay conditions : Predefine glucose levels (e.g., 2.8 mM vs. 20 mM) and culture durations .
  • Single-cell RNA sequencing : Identify subpopulations of β-cells with differential SUR1 expression .
  • Meta-analysis : Pool data from multiple studies using tools like PRISMA guidelines to assess heterogeneity .

Q. What methodologies are recommended for studying this compound’s long-term effects on β-cell function?

  • Chronic dosing studies : Administer this compound for 4–12 weeks in diabetic models, monitoring β-cell mass via immunohistochemistry .
  • Electron microscopy : Evaluate mitochondrial integrity in β-cells after prolonged exposure .
  • Omics integration : Combine proteomics (SUR1 phosphorylation) and metabolomics (ATP synthesis rates) to assess functional adaptations .

Q. How can researchers differentiate this compound’s direct effects on KATP channels from secondary signaling pathways?

  • Knockdown/knockout models : Use siRNA or CRISPR to silence SUR1 and measure residual insulin secretion .
  • Calcium imaging : Monitor intracellular Ca<sup>2+</sup> flux in β-cells treated with this compound ± calcium channel blockers .
  • Phosphoproteomics : Identify downstream targets like cAMP-dependent protein kinase (PKA) .

Q. What strategies address this compound’s limited bioavailability in preclinical studies?

  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug derivatives .
  • Nanoparticle delivery systems : Use liposomal carriers to improve tissue targeting .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Predict optimal dosing intervals using compartmental models .

Q. How should researchers design studies to evaluate this compound’s potential cross-reactivity with other ion channels?

  • High-throughput screening : Use FLIPR assays to test this compound against panels of ion channels (e.g., Kv, Nav) .
  • Cardiovascular safety profiling : Assess action potential duration in ventricular myocytes using patch-clamp .
  • In silico toxicity prediction : Apply tools like ProTox-II to flag off-target risks early in development .

Methodological Best Practices

  • Data interpretation : Align findings with existing literature using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps .
  • Ethical compliance : Follow ICH guidelines for preclinical-to-clinical translation, including dose escalation protocols and adverse event monitoring .
  • Transparency : Publish raw datasets and analytical code in repositories like Figshare to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.